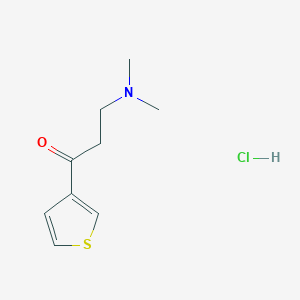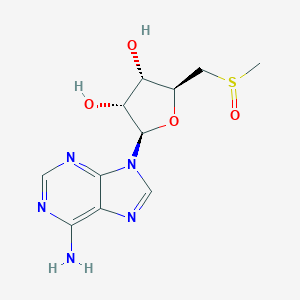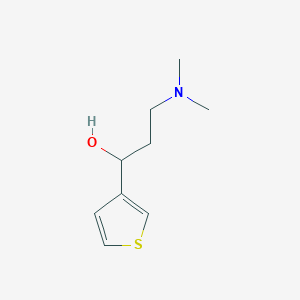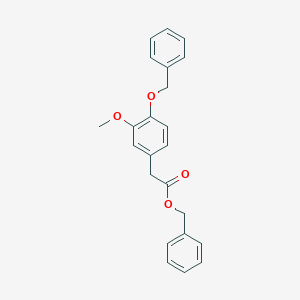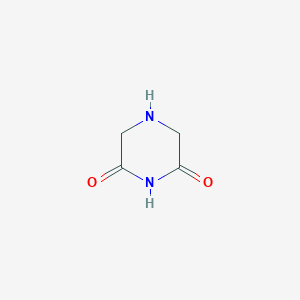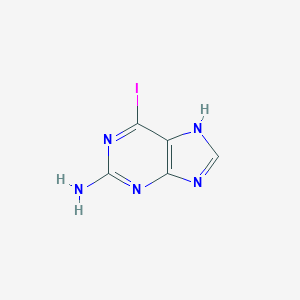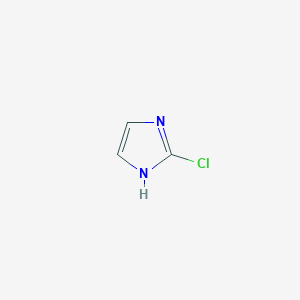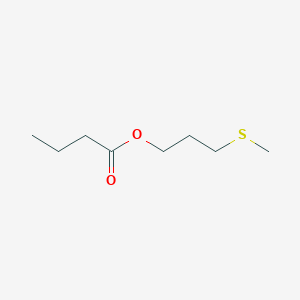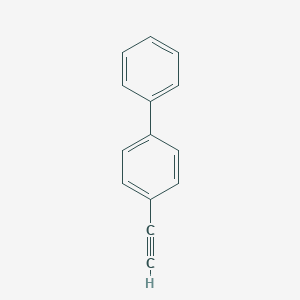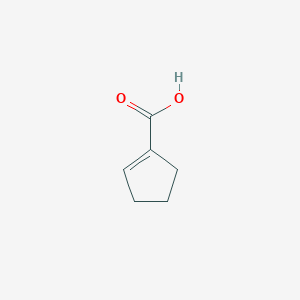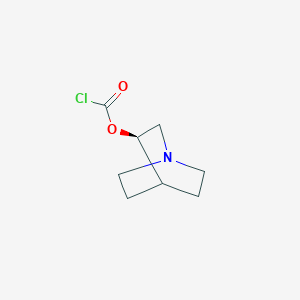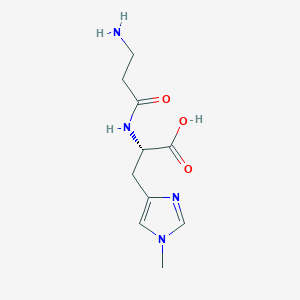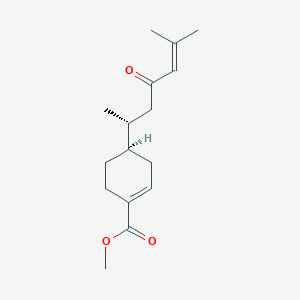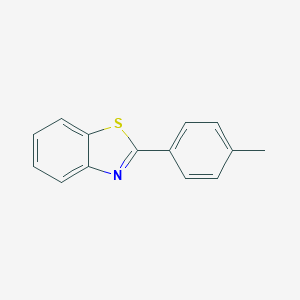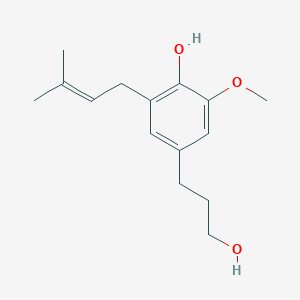
Dacriniol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dacriniol is a chemical compound that has been gaining attention in the scientific community due to its potential application in research. This compound is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying various physiological and biochemical processes. In
作用機序
Dacriniol binds to the GPR88 receptor and activates it, which leads to downstream signaling events. The exact mechanism of action of dacriniol is not fully understood, but it is thought to involve the activation of G proteins and the subsequent activation of intracellular signaling pathways.
生化学的および生理学的効果
Dacriniol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that dacriniol can increase the release of dopamine in the brain, which suggests that it may have potential as a treatment for disorders such as Parkinson's disease. Dacriniol has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using dacriniol in lab experiments is its selectivity for the GPR88 receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using dacriniol is that it is a relatively new compound, and its long-term effects on the body are not fully understood.
将来の方向性
There are several future directions for research on dacriniol. One area of research is the development of new compounds that are structurally similar to dacriniol but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of dacriniol on the body, particularly in terms of its potential as a treatment for neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of dacriniol, particularly with regard to its downstream signaling pathways.
合成法
Dacriniol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-amino-5-nitrobenzoic acid through a series of reactions. The 2-amino-5-nitrobenzoic acid is then treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form dacriniol.
科学的研究の応用
Dacriniol has been used in scientific research to study various physiological and biochemical processes. One of the main applications of dacriniol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of receptors that are involved in many physiological processes, including vision, taste, and smell. Dacriniol is a selective agonist for the GPR88 receptor, which makes it a valuable tool for studying the function of this receptor.
特性
CAS番号 |
18523-77-8 |
|---|---|
製品名 |
Dacriniol |
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
4-(3-hydroxypropyl)-2-methoxy-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)6-7-13-9-12(5-4-8-16)10-14(18-3)15(13)17/h6,9-10,16-17H,4-5,7-8H2,1-3H3 |
InChIキー |
XNCBXKQYJPVPAP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
正規SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



